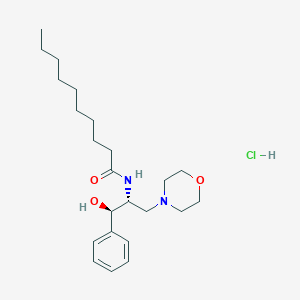
d-赤藓糖醇-PDMP
描述
D-threo-PDMP is a ceramide analog and one of the four possible stereoisomers of PDMP . It is a potent inhibitor of glucosylceramide synthase , which reduces the glycosphingolipids on the cell surface by inhibiting glycosylation .
Synthesis Analysis
A highly efficient stereoselective synthesis of D-threo-PDMP has been described . The approach is based on the ring expansion of the aziridine ring to oxazoline . This method could be applicable to the synthesis of many analogues with different amide chains and sugar mimic portions .Molecular Structure Analysis
The molecular formula of D-threo-PDMP is C23H41ClN2O4 . Its molecular weight is 445 . The structure of D-threo-PDMP is shown in the referenced material .Chemical Reactions Analysis
D-threo-PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme .Physical And Chemical Properties Analysis
D-threo-PDMP is a white solid with a melting point of 146–148°C . It is soluble in DMSO, ethanol, and methanol .科学研究应用
Inhibition of Glucosylceramide Synthase
D-threo-PDMP: is known to inhibit glucosylceramide synthase (GCS), which is a pivotal enzyme in the biosynthesis of glycosphingolipids . This inhibition is significant because glycosphingolipids play a crucial role in cell membrane structure and cellular signaling. By inhibiting GCS, D-threo-PDMP can be used to study various diseases where glycosphingolipids are implicated, such as Gaucher’s disease and Fabry’s disease.
Neurodegenerative Disorders
Research has shown that D-threo-PDMP can prevent the synthesis of lactosylceramide, a compound that promotes neuroinflammation . This property makes it a valuable tool for studying neurodegenerative disorders like multiple sclerosis and Alzheimer’s disease, where neuroinflammation is a key pathological feature.
Cancer Research
D-threo-PDMP: has been utilized in cancer research, particularly in the context of melanoma cells. It inhibits the synthesis of glucosylceramide and lactosylceramide in B16 melanoma cells, which affects the cells’ ability to bind to extracellular matrix components like laminin and collagen . This can provide insights into tumor metastasis and the role of glycosphingolipids in cancer progression.
Autophagy Induction
D-threo-PDMP: induces macroautophagy in mammalian cells by increasing ceramides that interact with mTOR and Beclin1 . Autophagy is a cellular degradation process that is crucial for maintaining cellular homeostasis. Studying the effects of D-threo-PDMP on autophagy can help understand the mechanisms of this process and its implications in various diseases.
Sphingolipid Metabolism
As an inhibitor of sphingolipid biosynthesis, D-threo-PDMP is used to study the complex metabolism of sphingolipids . Sphingolipids are not only structural components of cell membranes but also involved in signaling pathways that control cell growth, differentiation, and apoptosis. Research involving D-threo-PDMP can shed light on these pathways and their dysregulation in diseases.
Learning and Memory
D-threo-PDMP: has been shown to inhibit ganglioside biosynthesis, reduce long-term potentiation (LTP) in mouse hippocampal CA1 neurons, and impair learning in behavioral tests . This suggests that D-threo-PDMP can be a useful tool for studying the molecular mechanisms underlying learning and memory, as well as the role of sphingolipids in these cognitive processes.
作用机制
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .
Mode of Action
D-threo-PDMP closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .
Biochemical Pathways
The primary biochemical pathway affected by D-threo-PDMP is the sphingolipid metabolic pathway . By inhibiting GCS, D-threo-PDMP reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .
Pharmacokinetics
It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of D-threo-PDMP used in these experiments can vary depending on the cell type and treatment periods .
Result of Action
The inhibition of GCS by D-threo-PDMP leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, D-threo-PDMP has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .
Action Environment
The action of D-threo-PDMP can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of D-threo-PDMP can also depend on the specific type of cells being treated and the duration of treatment .
安全和危害
属性
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
d-threo-PDMP | |
CAS RN |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



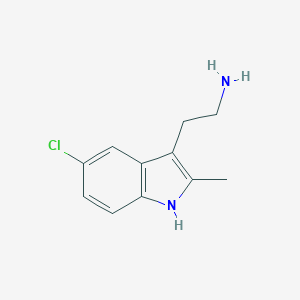

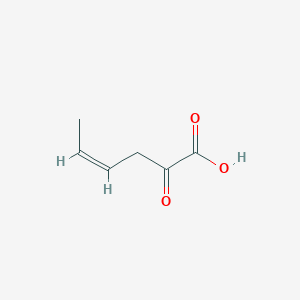
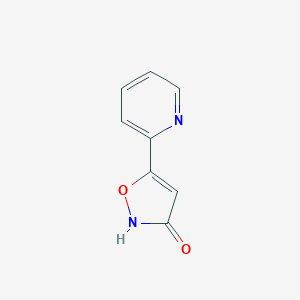


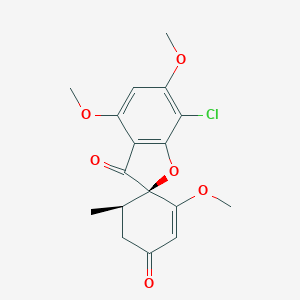

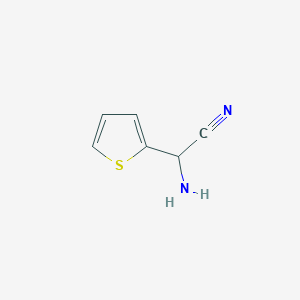

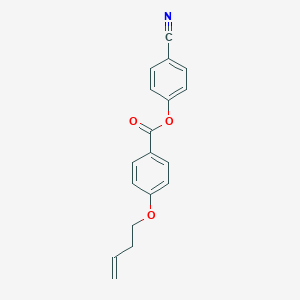
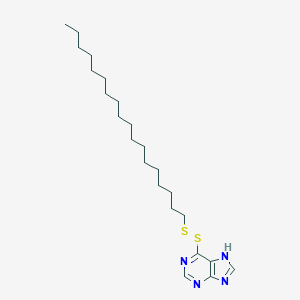

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)